molecular formula C13H24O11 B1248817 4-O-Methylgalactinol CAS No. 75589-40-1

4-O-Methylgalactinol

Cat. No.: B1248817
CAS No.: 75589-40-1
M. Wt: 356.32 g/mol
InChI Key: RSYNCMYDVZFZBP-KEUHYNFLSA-N
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Description

4-O-Methylgalactinol is an O-methylated derivative of galactinol, a glycoside composed of galactose and myo-inositol. While the provided evidence lacks direct structural or functional data for this compound, it is listed among other O-substituted glycosides and esters in plant-derived compounds, such as those found in wheat, citrus, and blueberries . Methylation at the 4-O position likely alters its solubility, stability, and biological interactions compared to unmethylated galactinol. Such modifications are common in plant secondary metabolites, where methylation can influence bioavailability, enzymatic resistance, and signaling roles .

Properties

CAS No.

75589-40-1

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(1S,2S,3S,4R,5S,6S)-5-methoxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4-tetrol

InChI

InChI=1S/C13H24O11/c1-22-11-8(19)6(17)7(18)9(20)12(11)24-13-10(21)5(16)4(15)3(2-14)23-13/h3-21H,2H2,1H3/t3-,4+,5+,6+,7+,8-,9+,10-,11+,12+,13-/m1/s1

InChI Key

RSYNCMYDVZFZBP-KEUHYNFLSA-N

SMILES

COC1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

4-O-Methylgalactinol belongs to a broader class of O-substituted glycosides and phenolic derivatives. Below is a comparative analysis with structurally or functionally related compounds, synthesized from available evidence:

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Structural Features Biological Sources Known Functions/Applications
4-O-Methylgalactinol Not provided Likely C13H24O11 Methylated galactinol (4-O-methyl group) Plants (e.g., wheat) Potential role in carbohydrate metabolism or stress response
4-O-Methylgallic acid 4319-02-2 C8H8O5 Methylated gallic acid (4-O-methyl group) Plant tissues, microbial Antioxidant, biomarker in metabolomics
4-Methoxybenzyl alcohol 105-13-5 C8H10O2 Methoxy-substituted benzyl alcohol Synthetic/Pharmaceutical Pharmaceutical intermediate; acute toxicity
6'-O-Galloylsucrose Not provided C19H26O14 Sucrose esterified with gallic acid Plants (e.g., blueberries) Antioxidant, defense metabolite
2-O-Acetylarbutin Not provided C14H18O7 Acetylated arbutin (2-O-acetyl group) Licorice, synthetic Skin-lightening agent, enhanced stability

Key Findings:

Structural Diversity: Substitution Position: 4-O-Methylgalactinol and 4-O-Methylgallic acid share methylation at the 4-position but differ in backbone (galactinol vs. gallic acid). This positional specificity impacts solubility; methylated galactinol may resist hydrolysis better than unmethylated forms . Functional Groups: Compared to 4-Methoxybenzyl alcohol (a simple aromatic alcohol), 4-O-Methylgalactinol’s glycosidic structure suggests roles in carbohydrate storage or signaling, whereas the former is primarily industrial .

Biological Roles: Plant Metabolism: Both 4-O-Methylgalactinol and 6'-O-Galloylsucrose are implicated in plant stress responses. Methylation or esterification may enhance their stability in harsh environments .

Analytical Challenges: Extraction of methylated glycosides like 4-O-Methylgalactinol may lead to degradation or incomplete recovery, complicating quantitative analysis . This contrasts with simpler compounds like 4-Methoxybenzyl alcohol, which are more stable during isolation .

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